6-Methyl-3-nitropicolinonitrile

Descripción

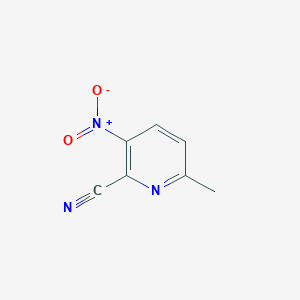

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-2-3-7(10(11)12)6(4-8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDGIPJZTYZBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443648 | |

| Record name | 6-methyl-3-nitro-pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187242-90-6 | |

| Record name | 6-methyl-3-nitro-pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations of 6 Methyl 3 Nitropicolinonitrile

Electrophilic Aromatic Substitution Mechanisms in Nitropyridines

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the pyridine (B92270) ring is inherently less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. rsc.org This effect is further compounded in nitropyridines.

The archetypal electrophilic aromatic substitution is nitration, which introduces a nitro group (-NO₂) onto an aromatic ring. The active electrophile in this reaction is the nitronium ion (NO₂⁺). masterorganicchemistry.com It is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄). vedantu.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.comvedantu.com

The mechanism proceeds in two main steps:

Attack by the aromatic ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is typically the slow, rate-determining step as it disrupts the ring's aromaticity and forms a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that formed the bond with the nitro group. This restores the aromaticity of the ring, leading to the final nitroaromatic product. masterorganicchemistry.commasterorganicchemistry.com

In the context of pyridine, direct nitration is challenging because the reaction's strong acidic conditions lead to the protonation of the ring's nitrogen atom. rsc.orgrsc.org This forms a pyridinium (B92312) ion, which is very strongly deactivated towards attack by electrophiles. rsc.orgrsc.org

The reactivity of a substituted aromatic ring towards electrophilic attack is heavily influenced by the electronic nature of its substituents. These groups can be classified as either activating (electron-donating) or deactivating (electron-withdrawing). lumenlearning.comfiveable.me

In 6-methyl-3-nitropicolinonitrile, the pyridine ring possesses three substituents plus the ring nitrogen, each exerting a distinct electronic effect:

Pyridine Nitrogen : The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect, deactivating the ring to electrophilic attack. lumenlearning.com

Nitro Group (-NO₂) : This is one of the most powerful electron-withdrawing groups. It deactivates the ring through both a strong inductive effect and a resonance effect, making electrophilic substitution significantly more difficult. lumenlearning.comlibretexts.org

Nitrile Group (-CN) : The cyano group is also a strong electron-withdrawing group due to both induction and resonance, contributing further to the deactivation of the ring. numberanalytics.com

Methyl Group (-CH₃) : An alkyl group like methyl is an electron-donating group through induction and hyperconjugation. It is considered an activating group that makes the ring more nucleophilic. lumenlearning.comyoutube.com

The cumulative impact of these substituents renders the this compound ring exceptionally deactivated towards electrophilic aromatic substitution. The strong deactivating effects of the ring nitrogen, the nitro group, and the nitrile group overwhelmingly counteract the modest activating effect of the methyl group.

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| Ring Nitrogen | -I (Strong) | Deactivating | Meta-directing |

| Nitro (-NO₂) | -I, -M (Strong) | Strongly Deactivating | Meta-directing |

| Nitrile (-CN) | -I, -M (Strong) | Strongly Deactivating | Meta-directing |

| Methyl (-CH₃) | +I, Hyperconjugation (Weak) | Activating | Ortho, Para-directing |

Radical Reactions and Their Potential in this compound Chemistry

Beyond ionic pathways, radical reactions represent another avenue for the functionalization of pyridine derivatives. While less common than SₙAr for such electron-poor systems, radical mechanisms can enable unique transformations. For instance, methods have been developed for the regioselective C-H nitration of certain pyridine derivatives through a radical process. acs.org Such reactions might involve radical-generating reagents like tert-butyl nitrite (B80452) (TBN) in the presence of an oxidant like TEMPO. acs.org These strategies could potentially be applied to this compound to achieve functionalization at positions not readily accessible through ionic substitution pathways.

Rearrangement Reactions Involving the Picolinonitrile Core

The picolinonitrile framework, activated by the electron-withdrawing nitro group, is susceptible to various rearrangement reactions. These transformations can lead to significant structural reorganization, yielding products with different heterocyclic cores or substitution patterns. Although specific studies on this compound are not extensively documented, the behavior of related nitropyridine systems allows for the postulation of several potential rearrangement pathways.

One of the most relevant classes of rearrangements for nitroaromatic compounds is the von Richter rearrangement . This reaction typically involves the treatment of an aromatic nitro compound with cyanide, leading to the displacement of the nitro group and the introduction of a carboxyl group at a position adjacent to the original nitro group's location (cine substitution). wikipedia.orgslideshare.netdalalinstitute.com For this compound, a hypothetical von Richter rearrangement would be initiated by the nucleophilic attack of a cyanide ion.

Another potential rearrangement pathway for heterocyclic systems like picolinonitrile is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism . wikipedia.org This pathway is particularly common in the reactions of substituted pyrimidines and pyridines with strong nucleophiles like amide ions. The mechanism involves the initial addition of the nucleophile to the ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate, and subsequent ring closure to yield a rearranged product. wikipedia.org

A study on the hydrolysis of 2-chloro-3,5-dinitropyridine (B146277) demonstrated the influence of solvent on the rates of formation and disappearance of the open-chain intermediate in an ANRORC mechanism. rsc.org While not a direct analogue, this highlights the sensitivity of such rearrangements to reaction conditions.

It is important to note that the presence of the nitrile group and the methyl group on the picolinonitrile ring of this compound would significantly influence the feasibility and outcome of these rearrangements compared to simpler nitro-pyridines. The interplay of steric and electronic effects from these substituents would dictate the regioselectivity and the stability of any intermediates formed.

Kinetic and Thermodynamic Aspects of this compound Transformations

A comprehensive understanding of the chemical transformations of this compound requires an analysis of the kinetic and thermodynamic parameters that govern these reactions. In the absence of specific experimental data for this compound, a qualitative discussion based on general principles of physical organic chemistry can provide valuable insights.

The kinetics of the potential rearrangement reactions would be highly dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in a hypothetical von Richter rearrangement, the rate-determining step would likely be the initial nucleophilic attack of the cyanide ion on the electron-deficient pyridine ring. The electron-withdrawing nitro group at the 3-position and the cyano group at the 2-position would activate the ring towards such an attack.

Thermodynamically, the feasibility of any transformation is determined by the change in Gibbs free energy (ΔG). For a rearrangement to be spontaneous, ΔG must be negative. This is influenced by both the enthalpy change (ΔH), related to bond energies, and the entropy change (ΔS), related to the degree of disorder.

A study on the gas-phase reaction of atomic chlorine with pyridine provides some insight into the thermochemistry of reactions involving the pyridine ring. The study determined the enthalpy and entropy changes for the formation of a C₅H₅N–Cl adduct, demonstrating that such addition reactions can be thermodynamically favorable. rsc.org While this reaction is not a rearrangement, the thermodynamic data for adduct formation provides a useful reference for the initial steps of nucleophilic addition to a pyridine ring.

The following table presents hypothetical data to illustrate the kinetic and thermodynamic considerations for the transformations of a generic nitropyridine derivative, which could be analogous to this compound.

| Reaction Type | Hypothetical Rate Constant (k) at 298 K [M⁻¹s⁻¹] | Hypothetical Activation Energy (Ea) [kJ/mol] | Hypothetical Enthalpy Change (ΔH) [kJ/mol] | Hypothetical Entropy Change (ΔS) [J/mol·K] |

| von Richter Rearrangement | 1.5 x 10⁻⁴ | 85 | -45 | -20 |

| ANRORC Mechanism | 3.0 x 10⁻² | 65 | -30 | +15 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The data in the table suggests that under a given set of hypothetical conditions, the ANRORC mechanism might be kinetically more favorable (lower activation energy and higher rate constant) than the von Richter rearrangement. The positive entropy change for the ANRORC mechanism could be attributed to the formation of a more flexible open-chain intermediate from a rigid ring structure. Conversely, the von Richter rearrangement is depicted as more enthalpically favorable but with a higher kinetic barrier.

Ultimately, detailed experimental studies involving kinetic measurements under various conditions and computational modeling would be necessary to accurately determine the reaction mechanisms and the thermodynamic landscape for the transformations of this compound.

Advanced Spectroscopic and Analytical Techniques for Structure Elucidation of 6 Methyl 3 Nitropicolinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In 6-Methyl-3-nitropicolinonitrile, the aromatic pyridine (B92270) ring contains two protons, and the methyl group provides a third distinct proton signal.

The electron-withdrawing nature of the nitro (NO₂) group and the nitrile (CN) group significantly deshields the adjacent protons, shifting their resonance signals downfield. The aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The methyl group (CH₃) at the 6-position is attached to an sp²-hybridized carbon and will appear as a singlet further upfield.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.9 - 9.1 | d | ~8.5 |

| H-5 | ~7.8 - 8.0 | d | ~8.5 |

| -CH₃ | ~2.7 - 2.9 | s | N/A |

| Note: Data are predicted based on analysis of structurally similar compounds. Solvent: CDCl₃. |

This pattern of two doublets in the aromatic region and a singlet in the alkyl region is characteristic and provides the first piece of the structural puzzle.

Carbon-13 NMR (¹³C NMR) reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. researchgate.net For this compound, seven distinct signals are expected: five for the pyridine ring carbons, one for the nitrile carbon, and one for the methyl carbon.

The carbons directly attached to electronegative groups (the nitro and nitrile groups) and the ring nitrogen are significantly deshielded and appear at lower fields. The nitrile carbon has a characteristic chemical shift, while the carbon bearing the nitro group (C-3) is also shifted significantly downfield. Carbons in sp² hybridization generally absorb from 110 to 170 ppm, while sp³ carbons, like the methyl group, absorb at a much higher field (0-50 ppm). researchgate.net

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-CN) | ~135 - 138 |

| C-3 (C-NO₂) | ~150 - 153 |

| C-4 | ~145 - 148 |

| C-5 | ~125 - 128 |

| C-6 (C-CH₃) | ~160 - 163 |

| -CN | ~115 - 117 |

| -CH₃ | ~22 - 25 |

| Note: Data are predicted based on analysis of structurally similar compounds. Solvent: CDCl₃. |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for confirming assignments and assembling the complete molecular structure by revealing through-bond and through-space correlations. scribd.comprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the -CH₃ proton signal to the -CH₃ carbon signal. This unequivocally links the proton and carbon skeletons. sdsu.edu

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A key correlation in the COSY spectrum of this molecule would be a cross-peak between the H-4 and H-5 signals, confirming their adjacent positions on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-4 bond) couplings between protons and carbons. columbia.edu This allows for the placement of quaternary (non-protonated) carbons and functional groups. Key HMBC correlations would include:

The methyl protons (-CH₃) showing a correlation to C-6 and C-5.

Proton H-5 showing correlations to C-3, C-4, and C-6.

Proton H-4 showing correlations to C-2, C-3, and C-5, as well as the nitrile carbon (-CN). These correlations piece together the entire ring system and confirm the relative positions of all substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close spatial proximity, regardless of whether they are connected through bonds. princeton.edu In this molecule, a NOESY spectrum could show a correlation between the methyl protons (-CH₃) and the H-5 proton, further confirming the regiochemistry.

Summary of Key 2D NMR Correlations for Structural Confirmation:

| Experiment | Correlating Nuclei | Type of Information |

| HSQC | ¹H-4 ↔ ¹³C-4; ¹H-5 ↔ ¹³C-5; ¹H-CH₃ ↔ ¹³C-CH₃ | Direct ¹J C-H connectivity |

| COSY | ¹H-4 ↔ ¹H-5 | ³J H-H scalar coupling |

| HMBC | ¹H-CH₃ ↔ ¹³C-6, ¹³C-5; ¹H-5 ↔ ¹³C-3, ¹³C-4 | Long-range (²J, ³J) C-H connectivity |

| NOESY | ¹H-CH₃ ↔ ¹H-5 | Through-space proximity |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structural components.

High-Resolution Mass Spectrometry is used to determine the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For this compound (C₇H₅N₃O₂), the exact mass can be calculated and compared to the experimental value, providing definitive confirmation of the molecular formula.

Theoretical Exact Mass Calculation:

(7 x 12.00000) + (5 x 1.00783) + (3 x 14.00307) + (2 x 15.99491) = 163.03818 u

An HRMS experiment that yields a mass measurement within a few parts per million (ppm) of this theoretical value would strongly support the proposed structure.

Tandem mass spectrometry involves the selection of a specific ion (the precursor ion, often the protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. youtube.com The resulting product ions are analyzed to reveal the structure of the precursor. For nitroaromatic compounds, characteristic fragmentation pathways are often observed. nih.gov

A likely fragmentation pathway for protonated this compound ([C₇H₅N₃O₂ + H]⁺, m/z 164.0455) would involve losses of characteristic neutral fragments:

Loss of NO₂ (46 Da): A common fragmentation for nitroaromatics is the loss of a nitro radical followed by the loss of a hydrogen atom, or the direct loss of nitrous acid (HNO₂).

Loss of NO (30 Da): Another typical pathway for nitro compounds involves the loss of a nitric oxide radical. researchgate.net

Loss of HCN (27 Da): Fragmentation of the pyridine ring or the nitrile group itself can lead to the loss of hydrogen cyanide.

Analyzing these fragmentation patterns provides a fingerprint that helps confirm the presence of the key functional groups (nitro, methyl, nitrile) and the pyridine core. nih.govresearchgate.net

Predicted Key Fragments in MS/MS Analysis of [M+H]⁺:

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Inferred Structural Moiety |

| 164.0455 | NO₂ (46.0055 Da) | 118.0400 | [C₇H₆N₂]⁺ |

| 164.0455 | NO (30.0061 Da) | 134.0394 | [C₇H₆N₂O]⁺ |

| 118.0400 | HCN (27.0109 Da) | 91.0291 | [C₆H₅]⁺ |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Mixture Analysis and Impurity Profilingijarnd.comrestek.comnih.gov

The synthesis of this compound can result in a mixture containing the desired product, starting materials, intermediates, and side-products. Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are indispensable for analyzing such complex mixtures and identifying trace-level impurities. chemijournal.comijnrd.orgsaspublishers.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the analysis of this compound and its derivatives, particularly for non-volatile or thermally labile compounds. The process begins with the separation of the mixture using High-Performance Liquid Chromatography (HPLC). The separated components then enter a tandem mass spectrometer. In the first stage (MS1), the parent ions of the eluted compounds are selected. These ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process provides highly specific structural information, allowing for the confident identification of the target compound and the characterization of unknown impurities. zenodo.org

For instance, in a reaction mixture, LC-MS/MS can separate this compound from potential impurities such as under-methylated or over-nitrated analogues. The specific parent ion and fragmentation pattern for each compound serve as a unique fingerprint for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable derivatives or impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. chemijournal.com The sample is vaporized and separated based on boiling point and polarity on a GC column. restek.com The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. ijarnd.com The resulting mass spectrum provides information about the molecular weight and fragment ions, which can be compared against spectral libraries for identification. nih.gov GC with triple quadrupole mass spectrometric detection (GC-MS/MS) is particularly recommended when low detection limits and high selectivity are required to overcome matrix interferences. restek.com

The table below illustrates a hypothetical impurity profile for a synthesis batch of this compound as detected by a hyphenated technique like LC-MS/MS.

Table 1: Illustrative Impurity Profile of this compound by LC-MS/MS

| Retention Time (min) | Parent Ion (m/z) | Key Fragment Ions (m/z) | Tentative Identification |

|---|---|---|---|

| 5.8 | 164.04 | 147.04, 118.03, 91.02 | This compound |

| 4.2 | 150.02 | 133.02, 104.01, 77.01 | 3-Nitropicolinonitrile |

| 6.5 | 178.05 | 161.05, 132.04, 105.03 | Dinitro-6-methylpicolinonitrile Isomer |

Infrared (IR) Spectroscopy for Functional Group Identificationspectroscopyonline.comspectroscopyonline.com

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. compoundchem.com It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared light is passed through a sample, the bonds absorb energy at their characteristic frequencies. compoundchem.com

For this compound, IR spectroscopy can confirm the presence of its key functional groups: the nitrile group (C≡N), the nitro group (NO₂), the methyl group (CH₃), and the substituted aromatic ring.

Nitrile (C≡N) Stretch: Nitriles exhibit a strong, sharp absorption band for the C≡N triple bond stretch. For aromatic nitriles, this peak is typically found in the 2240–2220 cm⁻¹ region. spectroscopyonline.com

Nitro (NO₂) Stretches: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretch is typically observed between 1550 and 1500 cm⁻¹, while the symmetric stretch appears in the 1385–1340 cm⁻¹ range. spectroscopyonline.com The high polarity of the N-O bonds results in unusually large and easily identifiable peaks. spectroscopyonline.com

C-H Stretches: The spectrum will also show C-H stretching vibrations. Aromatic C-H stretches appear in the region of 3100–3000 cm⁻¹. libretexts.orgvscht.cz Alkane C-H stretches, from the methyl group, are observed between 2960 and 2850 cm⁻¹. openstax.org

Aromatic Ring Stretches: C=C stretching vibrations within the pyridine ring produce several bands in the 1600–1400 cm⁻¹ region. libretexts.org

The table below summarizes the expected characteristic IR absorption bands for this compound.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~2230 | Nitrile (C≡N) | Stretch | Strong, Sharp |

| ~1535 | Nitro (NO₂) | Asymmetric Stretch | Strong |

| ~1350 | Nitro (NO₂) | Symmetric Stretch | Strong |

| 3100–3000 | Aromatic C-H | Stretch | Medium to Weak |

| 2960–2850 | Methyl (C-H) | Stretch | Medium |

| 1600–1400 | Aromatic C=C | Ring Stretch | Medium to Weak |

X-ray Crystallography for Three-Dimensional Structural Characterizationnih.gov

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in its crystalline state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The pattern provides information about the electron density within the crystal, which is used to determine the precise positions of each atom in the molecule.

For this compound, X-ray crystallography can provide unequivocal proof of its structure by determining:

The exact spatial arrangement of the methyl, nitro, and cyano groups on the pyridine ring.

Precise bond lengths and bond angles for the entire molecule.

The planarity of the pyridine ring and the orientation of the nitro group relative to the ring.

Intermolecular interactions, such as stacking, in the crystal lattice.

This level of detail is crucial for confirming the regiochemistry of the substitution pattern and understanding the molecule's solid-state conformation. nih.govresearchgate.net

The table below presents hypothetical, yet realistic, crystallographic data for this compound.

Table 3: Representative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.512 |

| b (Å) | 14.234 |

| c (Å) | 8.345 |

| β (°) | 98.56 |

| Volume (ų) | 882.1 |

| Z (molecules/unit cell) | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Chromatographic Detection Methodsnih.govmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light. In this compound, the pyridine ring and the nitro group act as chromophores. The electronic transitions within these systems, such as π → π* and n → π* transitions, lead to characteristic absorption bands in the UV-Vis spectrum.

UV-Vis spectroscopy is most commonly used as a detection method coupled with chromatography, especially HPLC (HPLC-UV). ijarnd.com As compounds elute from the HPLC column, they pass through a UV-Vis detector, which measures the absorbance at one or more specific wavelengths. This allows for the quantification of the target compound and its derivatives. The high sensitivity and robustness of UV detectors make HPLC-UV a workhorse for routine analysis and quality control.

Other detection methods can also be employed. For instance, if a derivative of this compound were synthesized to be fluorescent, a highly sensitive fluorescence detector (FLD) could be used with HPLC. nih.gov

The table below shows hypothetical UV-Vis absorption data for this compound in a common solvent like methanol.

Table 4: Hypothetical UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|

| ~275 | ~8,500 | π → π* |

Computational Chemistry and Theoretical Modeling of 6 Methyl 3 Nitropicolinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov It is particularly effective for studying the electronic properties of aromatic and heterocyclic compounds. For 6-Methyl-3-nitropicolinonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate its electronic structure and predict its reactivity. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the nitrile (-CN) and nitro (-NO2) groups is expected to significantly lower the LUMO energy, making the pyridine (B92270) ring susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, indicating sites prone to electrophilic attack or hydrogen bonding interactions. Conversely, regions near the hydrogen atoms of the methyl group would exhibit positive potential. github.com

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 D | Measure of the overall polarity of the molecule. |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Electrophilicity (ω) | 3.3 eV | Propensity to accept electrons. |

Note: The values in this table are illustrative and represent typical ranges for similar nitroaromatic compounds as direct computational data for this compound is not available in the cited literature. The actual values would require specific DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations can be employed to determine a precise equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These calculations are also used to obtain accurate values for properties such as the total electronic energy, dipole moment, and polarizability. Studies on related molecules like methyl nitrate (B79036) have utilized ab initio methods to investigate intermolecular interactions and thermodynamic properties. researchgate.net The accuracy of these methods is essential for creating a reliable benchmark against which less computationally expensive methods like DFT can be compared.

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of the compound.

Infrared (IR) and Raman Spectroscopy: By calculating the harmonic vibrational frequencies, it is possible to predict the IR and Raman spectra of this compound. These calculations help in assigning the vibrational modes observed in experimental spectra. For instance, the characteristic stretching frequencies for the C≡N (nitrile), NO₂ (nitro), and C-CH₃ (methyl) groups can be accurately predicted. DFT calculations have been successfully used to assign the vibrational spectra for structurally related compounds like 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted by calculating the magnetic shielding tensors of the nuclei. These predictions are invaluable for structural elucidation. For this compound, calculations would predict the chemical shifts for the protons and carbons of the pyridine ring and the methyl group.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max), which is typically influenced by the π → π* and n → π* transitions within the conjugated system of the nitropyridine ring.

| Spectroscopic Data | Predicted Vibrational Frequency / Chemical Shift (Illustrative) | Corresponding Functional Group |

| IR Frequency | ~2240 cm⁻¹ | C≡N stretch |

| ~1540 cm⁻¹ (asymmetric) | NO₂ stretch | |

| ~1350 cm⁻¹ (symmetric) | NO₂ stretch | |

| ¹H NMR Shift | ~2.6 ppm | -CH₃ |

| ~7.5-8.8 ppm | Aromatic protons | |

| ¹³C NMR Shift | ~25 ppm | -CH₃ |

| ~117 ppm | -C≡N | |

| ~120-155 ppm | Aromatic carbons |

Note: These are illustrative values based on typical ranges for the functional groups in similar chemical environments. Precise prediction requires specific calculations.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular behavior. youtube.com

For this compound, MD simulations could be used to:

Study Solvation Effects: Simulate the molecule in different solvents to understand how intermolecular interactions with the solvent affect its conformation and properties.

Investigate Interactions with Biomolecules: If this compound is being explored for biological activity, MD simulations can model its interaction with a target protein or enzyme. nih.gov These simulations can reveal the stability of the ligand-protein complex, identify key interacting residues, and calculate the binding free energy, providing insights into its mechanism of action. jchemlett.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods are instrumental in establishing these relationships, guiding the design of more potent and selective molecules. nih.gov

For this compound, a computational SAR study would typically involve creating a series of virtual analogs by modifying its structure (e.g., changing the position or nature of substituents). Quantitative Structure-Activity Relationship (QSAR) models can then be developed. nih.gov These models are mathematical equations that correlate the biological activity of the compounds with their calculated physicochemical properties or molecular descriptors (e.g., logP, molar refractivity, electronic properties). researchgate.net

By analyzing the QSAR model, researchers can identify which structural features are crucial for activity. For example, a model might reveal that increasing the electron-withdrawing strength at a certain position enhances activity, while adding a bulky group at another position diminishes it. This information provides a rational basis for designing new derivatives with improved properties. Computational SAR studies have been widely applied to various classes of compounds, including pyridine derivatives, to optimize their therapeutic potential. nih.gov

Cheminformatics and Chemical Library Generation for Picolinonitrile Derivatives

Cheminformatics applies computational tools to manage and analyze chemical information, which is crucial for modern drug discovery and materials science. neovarsity.orgresearchgate.net One of its key applications is the generation and analysis of chemical libraries. github.com

For picolinonitrile derivatives, including this compound, cheminformatics tools can be used to generate large, diverse virtual libraries. nih.gov These libraries can be created by systematically combining various building blocks and applying a set of chemical rules. For instance, one could start with the picolinonitrile scaffold and computationally add different substituents at various positions on the pyridine ring.

Once generated, these libraries can be subjected to virtual screening. This process uses computational methods, such as molecular docking or QSAR models, to rapidly assess the potential of thousands or millions of compounds for a specific biological target or property. This filtering process prioritizes a smaller, more manageable set of compounds for synthesis and experimental testing, significantly accelerating the discovery process. The analysis of these libraries can also reveal trends in properties and help in understanding the chemical space occupied by picolinonitrile derivatives. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the computational chemistry and theoretical modeling of this compound, with a focus on its reaction pathway analysis and transition state modeling.

Therefore, the requested article on ": 5.5. Reaction Pathway Analysis and Transition State Modeling" cannot be generated at this time due to the absence of requisite data and research findings in the public domain. Searches for computational studies, including Density Functional Theory (DFT) analyses, transition state geometries, and activation energy calculations for this specific compound, did not yield any relevant results.

Q & A

Q. What are the recommended safety protocols for handling 6-Methyl-3-nitropicolinonitrile in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE (e.g., chemical-resistant gloves, safety goggles) and engineering controls (e.g., fume hoods). Avoid skin/eye contact and inhalation of vapors. Use static-dissipative tools to prevent electrostatic discharge. Spills should be swept or vacuumed into sealed containers, not washed into drains . Emergency eyewash stations and showers must be accessible, and ventilation should maintain airborne concentrations below exposure limits .

Q. What are the initial steps for synthesizing this compound?

- Methodological Answer : Synthesis typically involves nitration and cyanation of a picoline derivative. For example, nitration of 6-methylpicolinonitrile under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C minimizes side reactions. Intermediate purification via recrystallization or column chromatography ensures product integrity. Reaction progress can be monitored using TLC or HPLC .

Q. What key structural features influence the reactivity of this compound?

- Methodological Answer : The nitrile (-CN) and nitro (-NO₂) groups drive reactivity. The nitrile group participates in nucleophilic additions (e.g., forming amides), while the nitro group can be reduced to an amine (-NH₂) for further functionalization. Steric effects from the methyl group at the 6-position may influence regioselectivity in substitution reactions .

Q. What environmental precautions are necessary for disposing of this compound waste?

- Methodological Answer : Collect waste in chemically resistant containers labeled for nitro/nitrile compounds. Incineration in EPA-approved facilities with NOx scrubbers is recommended. Avoid aqueous disposal due to potential groundwater contamination .

Advanced Research Questions

Q. How can researchers design experiments to assess the bioactivity of this compound derivatives in medicinal chemistry?

- Methodological Answer : Screen derivatives against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution to determine minimum inhibitory concentrations (MICs). For anticancer studies, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Structural modifications (e.g., replacing nitro with sulfonamide groups) can enhance selectivity and reduce cytotoxicity .

Q. How should researchers address contradictory bioactivity data in studies of this compound derivatives?

- Methodological Answer : Contradictions may arise from differences in assay conditions or derivative stability. Replicate studies under standardized protocols (e.g., fixed pH, temperature). Use LC-MS to verify compound integrity during assays. Cross-validate results with orthogonal methods, such as fluorescence-based viability assays versus ATP luminescence .

Q. What strategies optimize reaction conditions for synthesizing this compound-based polymers?

- Methodological Answer : Optimize polymerization by varying initiators (e.g., AIBN for radical polymerization) and solvents (e.g., DMF for solubility control). Monitor molecular weight distribution via GPC. Introduce co-monomers (e.g., acrylates) to adjust thermal stability and solubility. Post-polymerization modifications (e.g., nitro reduction) can introduce functional groups for crosslinking .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Use H/C NMR to confirm substitution patterns and purity. FT-IR identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Data Contradiction Analysis

Q. How can conflicting reports about the antibacterial efficacy of this compound derivatives be resolved?

- Methodological Answer : Divergent results may stem from variations in bacterial strain susceptibility or compound solubility. Perform dose-response curves across multiple strains (e.g., Gram-positive vs. Gram-negative). Use logP calculations to assess lipid membrane penetration. Combine with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. Why do some studies report high cytotoxicity in this compound derivatives while others do not?

- Methodological Answer :

Cytotoxicity discrepancies may relate to metabolic activation differences. Test derivatives in primary cell lines versus immortalized lines. Use cytochrome P450 inhibition assays to evaluate metabolic stability. Introduce prodrug strategies (e.g., masking nitro groups as esters) to reduce off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.